molecular formula C25H24N2O8 B4071090 3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid

3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid

Cat. No. B4071090
M. Wt: 480.5 g/mol
InChI Key: KLKDUOLOYAFYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid, also known as MPABA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of bisphosphonates, which are known for their ability to inhibit bone resorption and promote bone formation.

Mechanism of Action

The mechanism of action of 3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid involves its ability to inhibit the activity of farnesyl pyrophosphate synthase (FPPS), which is an enzyme involved in the mevalonate pathway. This pathway is essential for the production of isoprenoids, which are important lipid molecules that play a key role in cell signaling and membrane function. By inhibiting FPPS, 3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid disrupts the mevalonate pathway, leading to a decrease in the production of isoprenoids. This, in turn, leads to a decrease in the activity of osteoclasts and an increase in the activity of osteoblasts, resulting in a net increase in bone mass.
Biochemical and Physiological Effects:
3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of osteoclasts, leading to a decrease in bone resorption. Additionally, it has been shown to stimulate the activity of osteoblasts, leading to an increase in bone formation. 3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid has also been shown to have anti-inflammatory effects, which may contribute to its ability to inhibit bone resorption.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid in lab experiments is its ability to selectively inhibit the activity of FPPS without affecting other enzymes in the mevalonate pathway. This allows researchers to study the specific effects of inhibiting FPPS on bone metabolism. However, one limitation of using 3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid is its relatively low potency compared to other bisphosphonates. This may make it less effective in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid. One area of interest is the development of more potent analogs of 3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid that may be more effective in treating bone-related disorders. Another area of interest is the study of the effects of 3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid on other cell types and tissues, such as immune cells and cancer cells. Additionally, there is interest in exploring the potential use of 3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid in combination with other therapies for the treatment of bone-related disorders.

Scientific Research Applications

3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid has been extensively studied for its potential applications in the treatment of bone-related disorders such as osteoporosis and bone metastasis. It has been shown to inhibit bone resorption by blocking the activity of osteoclasts, which are responsible for breaking down bone tissue. Additionally, 3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid has been shown to promote bone formation by stimulating the activity of osteoblasts, which are responsible for building new bone tissue.

properties

IUPAC Name

3,5-bis[[2-(3-methoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O8/c1-32-19-5-3-7-21(12-19)34-14-23(28)26-17-9-16(25(30)31)10-18(11-17)27-24(29)15-35-22-8-4-6-20(13-22)33-2/h3-13H,14-15H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKDUOLOYAFYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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